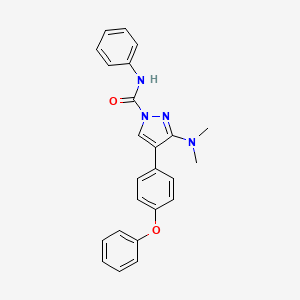

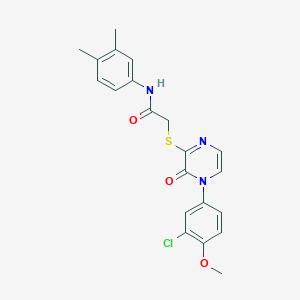

3-(dimethylamino)-4-(4-phenoxyphenyl)-N-phenyl-1H-pyrazole-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This usually includes the IUPAC name, common names, and structural formula of the compound.

Synthesis Analysis

This involves the study of how the compound is synthesized, including the reactants, conditions, and catalysts used in its formation.Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and chemical stability.Applications De Recherche Scientifique

Synthesis and Biological Activity

- Synthetic Methodologies : The compound and its derivatives have been synthesized through reactions with different nucleophiles, showcasing the flexibility in modifying the structure to yield various biologically active molecules. For instance, reactions with phenylhydrazine, o-aminophenol, and ethanolamine, among others, have been described, resulting in the creation of compounds with potential anti-inflammatory and antimicrobial activities (Ahmed, 2017).

- Cytotoxic Activities : The application of this compound in the synthesis of carboxamide derivatives has shown promising cytotoxic activities against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some compounds exhibiting potent inhibitory effects at nanomolar concentrations (Deady et al., 2003).

Antimicrobial and Antitumor Activities

- Antioxidant and Antitumor Properties : Studies have also explored the antioxidant and antitumor properties of pyrazole derivatives synthesized using this compound, highlighting significant activities against liver and breast cancer cell lines, alongside notable antibacterial and antifungal effects (El‐Borai et al., 2013).

Chemical Behavior and Drug Synthesis

- Chemical Behavior : The compound's utility in heterocyclic synthesis has been demonstrated, contributing to the development of new pyrazole, pyridine, and pyrimidine derivatives. Such chemical versatility underlines its importance in the synthesis of novel heterocyclic compounds with potential therapeutic applications (Fadda et al., 2012).

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, and precautions that need to be taken while handling it.

Orientations Futures

This could involve potential applications of the compound, areas of research that could be pursued, and how the compound could be modified to enhance its properties or reduce its side effects.

Please note that not all compounds will have information available in all these categories, especially if they are novel or less-studied. For specific information, you may need to refer to scientific literature or databases. If you have access to a university library, they often have subscriptions to scientific journals and databases that you can use. You can also use search engines like Google Scholar or databases like PubMed for scientific articles. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.

Propriétés

IUPAC Name |

3-(dimethylamino)-4-(4-phenoxyphenyl)-N-phenylpyrazole-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2/c1-27(2)23-22(17-28(26-23)24(29)25-19-9-5-3-6-10-19)18-13-15-21(16-14-18)30-20-11-7-4-8-12-20/h3-17H,1-2H3,(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFMOAJLRYOCFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN(C=C1C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(dimethylamino)-4-(4-phenoxyphenyl)-N-phenyl-1H-pyrazole-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-Amino-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B2383392.png)

![N-(3,4-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2383398.png)

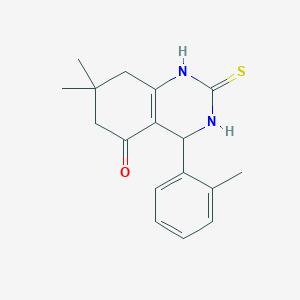

![(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2383409.png)

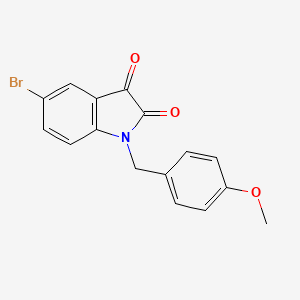

![2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2383411.png)